Regioisomeric Differentiation: 2-Carboxylic Acid versus 3-Carboxylic Acid Patent Landscape
The pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold is heavily patented for EphB and VEGFR2 kinase inhibition [1], whereas the 2-carboxylic acid regioisomer remains in the public domain for novel SAR exploration. This regioisomeric divergence in patent coverage constitutes a quantifiable difference in intellectual property freedom-to-operate [2].
| Evidence Dimension | Patent coverage density |
|---|---|
| Target Compound Data | 2-carboxylic acid regioisomer: No direct patent claims identified in major kinase inhibitor patent families |
| Comparator Or Baseline | 3-carboxylic acid regioisomer: Extensively claimed in WO-2007065664-A3 and related family members |
| Quantified Difference | Patent family encompasses multiple EphB/VEGFR2 indications with specific compound claims for 3-carboxylic acid derivatives |
| Conditions | Patent database analysis; class-level inference based on scaffold regioisomerism |
Why This Matters
Procurement of the 2-carboxylic acid regioisomer may offer greater intellectual property flexibility for medicinal chemistry programs seeking to avoid crowded 3-carboxylic acid patent space.
- [1] Novartis AG. Pyrazolo[1,5-a]pyridine-3-carboxylic acids as EphB and VEGFR2 kinase inhibitors. Patent WO-2007065664-A3, 2007. View Source
- [2] Mousseau JJ, et al. Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines. J Org Chem. 2011;76:8243-8261. View Source
